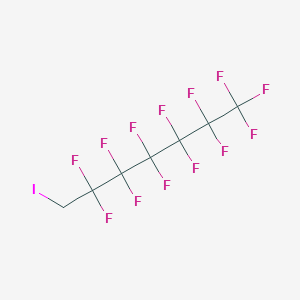

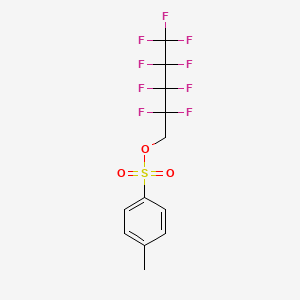

![molecular formula C18H12F3NO B1304118 2-喹啉-2-基-1-[3-(三氟甲基)苯基]乙酮 CAS No. 849021-38-1](/img/structure/B1304118.png)

2-喹啉-2-基-1-[3-(三氟甲基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

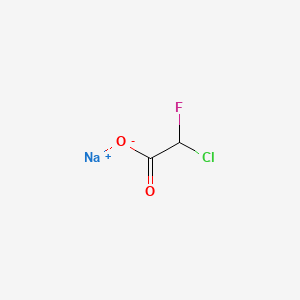

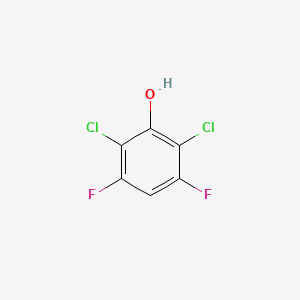

2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone is a compound that belongs to the class of organic compounds known as quinolines. These are heterocyclic aromatic compounds containing a quinoline moiety, which is a fusion of a benzene ring to a pyridine ring. The specific structure of interest also contains a trifluoromethyl group, which is known for its ability to influence the physical and chemical properties of molecules, often increasing their metabolic stability and lipophilicity.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols regioselectively. This reaction proceeds via alkylideneaminyl radical intermediates generated by single electron transfer . Another method reported involves the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which reveals the lattice parameters of the grown crystal . The mean planes of the quinolin-4-yl and phenylethanone groups in related molecules can be twisted, with specific dihedral angles, as observed in the crystal structure of a related molecule .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, they can be used in multi-component reactions to synthesize a series of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives . Additionally, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of new 2-substituted 3-(trifluoromethyl)quinoxalines can be obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. For example, the optical behavior of these compounds can be examined through UV-vis-NIR absorption and PL emission spectrum, indicating transparency in certain regions and potential for green emission . Thermal analysis can reveal the thermal stability and melting point of the material . Moreover, the third-order non-linear optical properties such as non-linear absorption coefficient, non-linear refractive index, and susceptibility can be calculated using techniques like the Z-scan technique .

科学研究应用

合成和表征

抗菌活性

已合成了2-喹啉-2-基-1-[3-(三氟甲基)苯基]乙酮衍生物,并显示出有希望的抗菌活性。其中包括通过涉及4-叠氮-8-(三氟甲基)喹啉的环加成反应合成的1,2,3-三唑等化合物(Holla et al., 2005)。

抗癌剂

一种衍生物,1-[4-(3H-吡咯并[3,2-f]喹啉-9-基氨基)-苯基]-乙酮盐酸盐,显示出高的抗增殖活性,表明有潜力作为抗癌剂(Via et al., 2008)。

缓蚀剂

某些衍生物,如喹啉-6-基衍生物,已被研究作为盐酸中轻钢的缓蚀剂。这些研究包括电化学和量子化学分析(Olasunkanmi et al., 2015)。

促进植物生长

从这种化合物衍生的新型喹啉基查尔酮已被合成,并发现能促进某些植物的生长,表明有潜在的农业应用(Hassan et al., 2020)。

在聚合反应中的催化行为

该化合物已被用于合成铁(II)和钴(II)二氯化物配合物的配体,显示出对乙烯反应具有良好的催化活性,表明在聚合过程中具有潜力(Sun et al., 2007)。

属性

IUPAC Name |

2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIPEWMAKOZJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382362 |

Source

|

| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |

CAS RN |

849021-38-1 |

Source

|

| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。